Cas no 854849-14-2 (3-Methyl-1,4,2-dioxazole-5-one)

3-Methyl-1,4,2-dioxazole-5-one structure
854849-14-2 structure
상품 이름:3-Methyl-1,4,2-dioxazole-5-one
CAS 번호:854849-14-2
MF:C3H3NO3
메가와트:101.060820817947
CID:4740518
PubChem ID:21058180

3-Methyl-1,4,2-dioxazole-5-one 화학적 및 물리적 성질

이름 및 식별자

    • 3-methyl-1,4,2-dioxazol-5-one
    • 3-Methyl-1,4,2-dioxazole-5-one
    • 1,3,4-Dioxazol-2-one, 5-methyl- (5CI)
    • Methyl-1,4,2-dioxazol-5-one (ACI)
    • SCHEMBL12426523
    • 854849-14-2
    • G76587
    • CS-0460220
    • starbld0039026
    • 인치: 1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3
    • InChIKey: BQZIJUVIVNXFIC-UHFFFAOYSA-N
    • 미소: O=C1OC(C)=NO1

계산된 속성

  • 정밀분자량: 101.011292958 g/mol
  • 동위원소 질량: 101.011292958 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 7
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 128
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 분자량: 101.06
  • 토폴로지 분자 극성 표면적: 47.9
  • 소수점 매개변수 계산 참조값(XlogP): 0.3

3-Methyl-1,4,2-dioxazole-5-one 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Dichloromethane ;  10 - 30 min, rt
참조
Sulfur Imidations by Light-Induced Ruthenium-Catalyzed Nitrene Transfer Reactions
Bizet, Vincent; et al, European Journal of Organic Chemistry, 2015, 2015(13), 2854-2860

합성회로 2

반응 조건
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethyl acetate ,  Water ;  0 °C; 0 °C → rt; overnight, rt
2.1 20 - 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation
Tang, Shi-Biao; et al, Organic & Biomolecular Chemistry, 2020, 18(39), 7922-7931

합성회로 3

반응 조건
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Mechanistic Studies on the Rh(III)-Mediated Amido Transfer Process Leading to Robust C-H Amination with a New Type of Amidating Reagent
Park, Yoonsu; et al, Journal of the American Chemical Society, 2015, 137(13), 4534-4542

합성회로 4

반응 조건
1.1 Solvents: Dichloromethane ;  20 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
참조
Rhodium(III)-Catalyzed Aldehyde C-H Activation and Functionalization with Dioxazolones: An Entry to Imide Synthesis
Massouh, Joe; et al, Advanced Synthesis & Catalysis, 2022, 364(4), 831-837

합성회로 5

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
2.1 Solvents: Dichloromethane ;  1 - 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Nitrene-mediated intermolecular N-N coupling for efficient synthesis of hydrazides
Wang, Hao ; et al, Nature Chemistry, 2021, 13(4), 378-385

합성회로 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  0.5 h, 0 °C; overnight, 0 °C → rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Rh(III)-catalyzed tandem annulative redox-neutral arylation/amidation of aromatic tethered alkenes
Chen, Chao; et al, Chemical Science, 2020, 11(44), 12124-12129

합성회로 7

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  10 h, rt
1.3 Solvents: Dichloromethane ;  1 - 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols
Bai, Ziqian ; et al, Nature Communications, 2022, 13(1),

합성회로 8

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
1.3 Solvents: Dichloromethane ;  1 - 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Nitrene-mediated intermolecular N-N coupling for efficient synthesis of hydrazides
Wang, Hao ; et al, Nature Chemistry, 2021, 13(4), 378-385

합성회로 9

반응 조건
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Diethyl ether ,  Water ;  30 min, 0 °C; overnight, rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
Rh(III)-catalyzed twofold unsymmetrical C-H alkenylation-annulation/amidation reaction enabled delivery of diverse furoquinazolinones
Chen, Chao; et al, Tetrahedron Letters, 2022, 108,

합성회로 10

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  10 h, rt
2.1 Solvents: Dichloromethane ;  1 - 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols
Bai, Ziqian ; et al, Nature Communications, 2022, 13(1),

합성회로 11

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C-H Amidation/Cyclization
Shi, Peng; et al, Organic Letters, 2020, 22(22), 8842-8845

3-Methyl-1,4,2-dioxazole-5-one Raw materials

3-Methyl-1,4,2-dioxazole-5-one Preparation Products

추천 기사

추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
上海贤鼎生物科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
上海贤鼎生物科技有限公司